N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide
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Overview
Description
N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide is a chemical compound that features a sulfonamide group attached to a difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 3,4-difluoroaniline with a sulfonyl chloride derivative. One common method includes the use of 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired sulfonamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The difluorophenyl rings may enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-3,4-difluorobenzenesulfonamide
- N-(3,4-difluorophenyl)-2,4-difluorobenzenesulfonamide
- N-(3,4-difluorophenyl)-3,5-difluorobenzenesulfonamide
Uniqueness
N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide is unique due to the specific positioning of the difluoro groups on both the phenyl and benzenesulfonamide rings. This unique arrangement can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO2S/c13-9-3-1-7(5-11(9)15)17-20(18,19)8-2-4-10(14)12(16)6-8/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWMPJZMQPIUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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